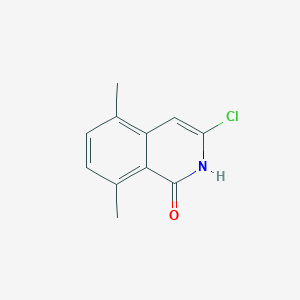

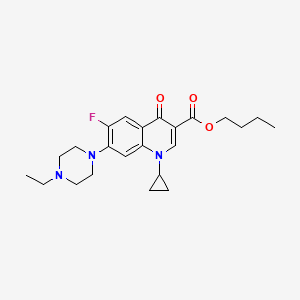

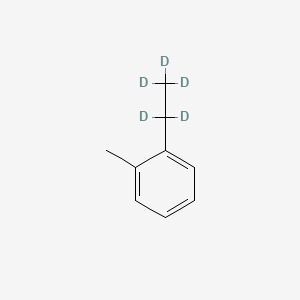

![molecular formula C62H111N11O15S B13851282 [1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)

[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is a powerful immunosuppressant approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart-lung transplants . Discovered in 1970 by Borel and Stahelin, Cyclosporin A Sulfate is derived from the fungus Tolypocladium inflatum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclosporin A Sulfate is synthesized through a complex process involving multiple steps. The synthesis begins with the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid crucial for the pharmacological activity of Cyclosporin A .

Industrial Production Methods: Industrial production of Cyclosporin A Sulfate is typically achieved through submerged fermentation using fungi of the genus Tolypocladium . The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then extracted and purified for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Cyclosporin A Sulfate include zinc sulfate, acetonitrile, methanol, and acetone . These reagents are used under specific conditions to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of Cyclosporin A Sulfate include various analogues with modified pharmacological properties . These analogues are studied for their potential use in different medical applications.

Wissenschaftliche Forschungsanwendungen

Cyclosporin A Sulfate has a wide range of scientific research applications. It is primarily used as an immunosuppressive agent in organ transplantation to prevent graft rejection . Additionally, it has applications in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Cyclosporin A Sulfate is also being explored for its potential use in cancer treatment due to its immunomodulatory properties . Furthermore, it has antiviral properties and is being investigated for its potential use in treating viral infections such as COVID-19 .

Wirkmechanismus

Cyclosporin A Sulfate exerts its effects by inhibiting the activation of T cells . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of nuclear factor of activated T cells (NF-AT), preventing the transcription of interleukin-2 and other cytokines . This inhibition of T cell activation is crucial for its immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

Cyclosporin A Sulfate is unique due to its selective immunosuppressive action and its ability to inhibit T cell activation . Similar compounds include tacrolimus, sirolimus, and everolimus, which are also used as immunosuppressants . Cyclosporin A Sulfate has distinct advantages, such as minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . This selectivity makes it a preferred choice for preventing graft rejection in organ transplantation .

Eigenschaften

Molekularformel |

C62H111N11O15S |

|---|---|

Molekulargewicht |

1282.7 g/mol |

IUPAC-Name |

[1-[5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87) |

InChI-Schlüssel |

CQDXGGWUGMQJHS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

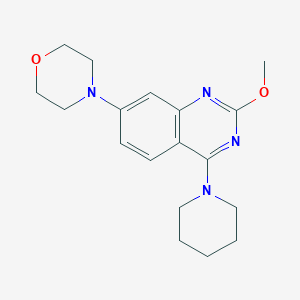

![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

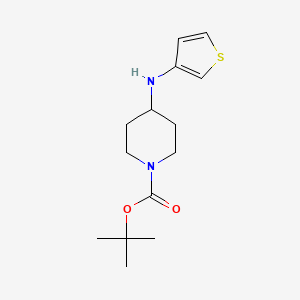

![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

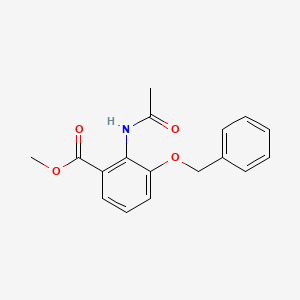

![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)